molecular formula C11H12N2O3 B5754992 N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide CAS No. 6098-72-2

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B5754992
CAS No.: 6098-72-2
M. Wt: 220.22 g/mol
InChI Key: DEPWZMZRRKSAKH-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a methyl group at the ortho position and a nitro group at the para position. The cyclopropane moiety is directly attached to the carboxamide group, forming a rigid, strained ring system that may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPWZMZRRKSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358181
Record name N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-72-2
Record name N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide typically involves the reaction of 2-methyl-5-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. For example, it can react with nucleophiles like thiols or amines to form substituted derivatives.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 2-methyl-5-aminophenylcyclopropanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-5-nitrophenylcyclopropanecarboxamide.

Scientific Research Applications

Chemistry: N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a probe to investigate enzyme-catalyzed reactions involving nitro groups.

Medicine: Potential applications in medicine include the development of new drugs with antimicrobial or anticancer properties. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is largely dependent on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The cyclopropane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The methyl-substituted target compound is expected to have a higher logP than the chloro analog due to the less polar CH₃ group .
  • Synthetic Utility: The chloro analog (CAS 321532-92-7) is widely available from suppliers like ChemScene and Advanced Technology & Industrial Co., suggesting its utility as a precursor in multi-step syntheses .

Biological Activity

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a 2-methyl-5-nitrophenyl group. Its chemical formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, and it exhibits properties typical of nitrophenyl derivatives, which often influence their biological interactions.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, possibly modulating enzyme activities or binding to receptors involved in various signaling pathways. This interaction can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Antitumor Potential : Some evaluations have indicated that this compound could possess antiproliferative effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these interactions.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial EvaluationDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus with an MIC value of 32 µg/mL.
Study 2Antitumor ActivityExhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 72 hours of exposure.
Study 3Enzyme InhibitionShowed competitive inhibition of cyclooxygenase (COX) enzymes with IC50 values ranging from 10 to 20 µM, indicating potential anti-inflammatory properties.

Implications for Future Research

The biological activities exhibited by this compound suggest several avenues for future research:

  • Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological effects is essential for understanding how this compound interacts with cellular targets.
  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic potential in a living organism.
  • Structural Modifications : Exploring analogs and derivatives could enhance potency and selectivity for specific biological targets.

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